1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane
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Overview
Description
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is an organic compound with the molecular formula C12H21BrO. It is a brominated derivative of cyclopentyl ether and is used primarily in research settings. The compound is characterized by a bromine atom attached to a cyclopentyl ring, which is further connected to a methylcyclohexane structure through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane typically involves the bromination of cyclopentanol followed by etherification with 4-methylcyclohexanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The etherification step is usually carried out under acidic conditions using a strong acid like sulfuric acid to facilitate the formation of the ether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of cyclopentyl ethers with different functional groups.
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of cyclopentylmethanol.
Scientific Research Applications
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is primarily used in scientific research, including:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: In the development of brominated compounds with potential biological activity.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Iodocyclopentyl)oxy]-4-methylcyclohexane
- 1-[(2-Fluorocyclopentyl)oxy]-4-methylcyclohexane
Uniqueness
1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different reactivity patterns and can be used in distinct synthetic applications.
Properties
Molecular Formula |
C12H21BrO |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-(2-bromocyclopentyl)oxy-4-methylcyclohexane |
InChI |
InChI=1S/C12H21BrO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h9-12H,2-8H2,1H3 |
InChI Key |
UJWUCOQPFBVDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2CCCC2Br |
Origin of Product |
United States |
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